molecular formula C22H18F3N7O3S B2914475 (2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920386-74-9

(2-((difluoromethyl)sulfonyl)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2914475
CAS RN: 920386-74-9
M. Wt: 517.49
InChI Key: LAMQPGHQNWMFGZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a difluoromethylsulfonyl group, a fluorophenyl group, a triazolopyrimidine group, and a piperazine group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure could be determined using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the difluoromethyl group could undergo reactions based on X–CF2H bond formation .

Mechanism of Action

Target of Action

The compound, also known as “1-(2-difluoromethanesulfonylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine”, is a complex molecule with multiple functional groupsSimilar compounds with indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets through various types of chemical bonds. For instance, the difluoromethanesulfonyl group could potentially form strong bonds with its target, influencing the target’s function . The presence of the triazolopyrimidinyl and piperazinyl groups may also contribute to the compound’s interaction with its targets .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

For instance, the difluoromethanesulfonyl group could potentially influence the compound’s absorption and distribution .

Result of Action

Given the potential biological activities of similar compounds , it is plausible that this compound could have various effects at the molecular and cellular levels.

Future Directions

Future research could focus on synthesizing this compound and studying its potential applications. For instance, 1,2,4-triazole-containing compounds have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O3S/c23-14-5-7-15(8-6-14)32-20-18(28-29-32)19(26-13-27-20)30-9-11-31(12-10-30)21(33)16-3-1-2-4-17(16)36(34,35)22(24)25/h1-8,13,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMQPGHQNWMFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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